6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Overview
Description
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a pyridazinone core, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the core pyridazinone structure. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the thiomorpholine moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.
Scientific Research Applications
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the pyridazinone core are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(morpholin-4-yl)ethyl]pyridazin-3(2H)-one: This compound is similar but features a morpholine ring instead of a thiomorpholine ring.
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(piperidin-4-yl)ethyl]pyridazin-3(2H)-one: This compound has a piperidine ring instead of a thiomorpholine ring.
Uniqueness
The uniqueness of 6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiomorpholine ring, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c21-16-2-1-3-17(14-16)23-6-8-24(9-7-23)18-4-5-19(27)26(22-18)15-20(28)25-10-12-29-13-11-25/h1-5,14H,6-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSJYCYIBDXJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)N4CCSCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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